molecular formula C16H21N5O5S B2752761 2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide CAS No. 2034517-34-3

2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2752761
CAS No.: 2034517-34-3
M. Wt: 395.43
InChI Key: RNELRWVAJBWNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21N5O5S and its molecular weight is 395.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the 1,3,5-triazine ring, a common motif in many biologically active compounds

Mode of Action

Based on its structural similarity to other triazine compounds, it may act by binding to its target and modulating its activity . The presence of methoxy and morpholino groups could influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Triazine compounds are known to interfere with various biological processes, including cell division, protein synthesis, and enzymatic reactions . The compound’s effect on these pathways and their downstream effects would depend on its specific targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability would depend on factors such as its solubility, stability, and the presence of transporters for its uptake and efflux. The presence of the sulfonamide group could potentially influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its structural features, it could potentially modulate the activity of its targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by exposure to light . Additionally, interactions with other molecules in the cellular environment could influence its efficacy .

Properties

IUPAC Name

2-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5S/c1-24-12-5-3-4-6-13(12)27(22,23)17-11-14-18-15(20-16(19-14)25-2)21-7-9-26-10-8-21/h3-6,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNELRWVAJBWNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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